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Cat. No.: B125843 Get Quote

Introduction

The Stork enamine acylation is a cornerstone reaction in organic synthesis for the α-acylation

of ketones to produce 1,3-dicarbonyl compounds.[1] This method offers a significant advantage

over the direct acylation of ketone enolates, which often requires strong bases and can suffer

from side reactions such as O-acylation and poly-acylation.[2][3] By converting a ketone into its

enamine derivative, the α-carbon becomes sufficiently nucleophilic to attack an acyl halide

under neutral or mild conditions.[1][4] The subsequent hydrolysis of the resulting iminium salt

intermediate regenerates the carbonyl group, yielding the desired 1,3-diketone.[5]

This protocol focuses on the use of 1-pyrrolidino-1-cyclohexene, the enamine derived from

cyclohexanone and pyrrolidine, as a model system. The reaction is broadly applicable to

various acyl halides, providing a reliable route to a wide range of 2-acylcyclohexanones, which

are valuable intermediates in the synthesis of pharmaceuticals and other complex organic

molecules.[2][3]

Reaction Mechanism

The overall transformation proceeds through a well-established three-step sequence:[5]

Enamine Formation: Cyclohexanone reacts with the secondary amine pyrrolidine, typically

with acid catalysis and removal of water, to form the nucleophilic enamine, 1-pyrrolidino-1-
cyclohexene.
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Nucleophilic Acylation: The enamine's β-carbon, acting as a carbon nucleophile, attacks the

electrophilic carbonyl carbon of an acyl halide. This addition-elimination sequence forms a C-

C bond and generates a resonance-stabilized acyl-iminium salt intermediate.[2][5]

Hydrolysis: The iminium salt is hydrolyzed with dilute aqueous acid during the work-up to

cleave the C-N bond, yielding the final 1,3-diketone product and regenerating the

pyrrolidinium salt.[2]

Step 1: Enamine Formation
Step 2: Acylation

Step 3: Hydrolysis
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Figure 1. General mechanism of Stork enamine acylation.

Experimental Protocols
Protocol 1: Synthesis of 1-Pyrrolidino-1-cyclohexene

This procedure details the formation of the enamine intermediate from cyclohexanone and

pyrrolidine.

Apparatus Setup: Assemble a round-bottom flask equipped with a Dean-Stark apparatus, a

reflux condenser, and a nitrogen inlet.

Reagents: To the flask, add cyclohexanone (1.0 eq), pyrrolidine (1.2 eq), a catalytic amount

of p-toluenesulfonic acid (p-TsOH, ~0.01 eq), and an appropriate solvent (e.g., toluene or
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benzene) to fill approximately half the flask.

Reaction: Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress is

monitored by the collection of water in the Dean-Stark trap.

Completion: Once the theoretical amount of water has been collected (typically 2-4 hours),

cool the reaction mixture to room temperature.

Work-up: Remove the solvent under reduced pressure using a rotary evaporator. The

resulting crude 1-pyrrolidino-1-cyclohexene is a pale yellow oil and can be purified by

vacuum distillation, though it is often used directly in the next step without further purification.

Protocol 2: Acylation and Hydrolysis to 2-Acylcyclohexanone

This procedure describes the C-C bond formation and subsequent hydrolysis to yield the final

product.

Apparatus Setup: In a separate flask equipped with a magnetic stirrer, a dropping funnel, and

a nitrogen inlet, dissolve the crude 1-pyrrolidino-1-cyclohexene (1.0 eq) in a dry, inert

solvent such as dioxane, tetrahydrofuran (THF), or chloroform. A tertiary amine like

triethylamine (1.1 eq) can be added as an acid scavenger.[3]

Acylation: Cool the solution in an ice bath to 0 °C. Add the desired acyl halide (1.05 eq),

dissolved in the same dry solvent, dropwise via the dropping funnel over 30 minutes,

maintaining the temperature below 10 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

stir for 12-24 hours. The formation of triethylamine hydrochloride may be observed as a

precipitate.

Hydrolysis: Add an equal volume of aqueous acid (e.g., 10% HCl or 15% acetic acid) to the

reaction mixture and stir vigorously for 1-2 hours at room temperature to hydrolyze the

iminium salt.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a

suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
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Washing: Combine the organic extracts and wash sequentially with water, saturated sodium

bicarbonate solution (to neutralize any remaining acid), and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification: The crude 1,3-diketone product can be purified by vacuum distillation or column

chromatography on silica gel.
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Part A: Enamine Synthesis

Part B: Acylation & Hydrolysis
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Figure 2. Experimental workflow for the synthesis of 2-acylcyclohexanones.
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Data Presentation
The Stork enamine acylation is a high-yielding reaction for a variety of acylating agents. Yields

are typically in the range of 50-90%.[4] Below is a summary of representative yields for the

acylation of 1-pyrrolidino-1-cyclohexene.

Entry
Acyl
Halide/Anhydride

Product (2-
Acylcyclohexanone
)

Typical Yield (%)

1 Acetic Anhydride
2-

Acetylcyclohexanone
74%[6]

2 Propionyl Chloride

2-

Propionylcyclohexano

ne

60-75%

3 Benzoyl Chloride

2-

Benzoylcyclohexanon

e

55-70%

4 Sebacoyl Chloride

1,10-Bis(2-

oxocyclohexyl)decane

-1,10-dione

High[3]

Note: Yields are representative and can vary based on specific reaction conditions, scale, and

purification methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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